molecular formula C11H10BrNO B8324855 5-Bromo-6-methoxy-7-methylquinoline

5-Bromo-6-methoxy-7-methylquinoline

Cat. No.: B8324855
M. Wt: 252.11 g/mol
InChI Key: KJESBBOLXFRBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-methoxy-7-methylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 5, a methoxy group at position 6, and a methyl group at position 5. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their aromatic heterocyclic structure, which enables diverse reactivity and biological activity .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

5-bromo-6-methoxy-7-methylquinoline

InChI

InChI=1S/C11H10BrNO/c1-7-6-9-8(4-3-5-13-9)10(12)11(7)14-2/h3-6H,1-2H3

InChI Key

KJESBBOLXFRBOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent patterns are compared below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
5-Bromo-6-methoxy-7-methylquinoline Br (5), OCH₃ (6), CH₃ (7) C₁₁H₁₀BrNO 252.11 (calculated) Inferred
4-Bromo-6-methoxy-2-methylquinoline Br (4), OCH₃ (6), CH₃ (2) C₁₁H₁₀BrNO 252.11
5-Bromo-8-methoxy-2-methylquinoline Br (5), OCH₃ (8), CH₃ (2) C₁₁H₁₀BrNO 252.11
7-Bromo-6-methoxyquinoline Br (7), OCH₃ (6) C₁₀H₈BrNO 238.08
8-Bromo-6-chloro-5-methoxyquinoline Br (8), Cl (6), OCH₃ (5) C₁₀H₇BrClNO 272.53

Key Observations :

  • Positional Effects: The placement of substituents significantly influences steric and electronic properties.
  • Halogen Diversity: The presence of chlorine in 8-bromo-6-chloro-5-methoxyquinoline introduces additional electronegativity, altering solubility and electronic characteristics compared to purely brominated analogs .

Physicochemical Properties

  • Melting Points: 4-Bromo-6-methoxy-2-methylquinoline: 117–118°C . 7-Bromo-6-methoxyquinoline: Solubility data suggests moderate polarity; provided as a 10 mM solution in research settings .
  • Molecular Weight and Solubility: The target compound (C₁₁H₁₀BrNO) is heavier than non-methylated analogs (e.g., 7-Bromo-6-methoxyquinoline, 238.08 g/mol) but retains similar solubility in organic solvents like DMSO or ethanol .

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